Thiazolidine-1,1-dione (also termed isothiazolidinedione) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a five-membered ring containing sulfur (position 1), nitrogen (position 2), and two carbonyl groups (position 1 and 4). Unlike its isomer 2,4-thiazolidinedione (TZD), the 1,1-dione configuration features sulfone groups, enhancing its polarity and hydrogen-bonding capacity [1] [7]. This scaffold demonstrates remarkable versatility in drug design due to its ability to engage in diverse non-covalent interactions with biological targets. Its synthetic accessibility allows for extensive derivatization at the N2, C3, and C5 positions, enabling fine-tuning of pharmacological profiles [3] [8].
Bioactive thiazolidine-1,1-dione derivatives are systematically classified based on substitution patterns:
Table 1: Structural Classification of Bioactive Thiazolidine-1,1-dione Derivatives
| Substitution Site | Chemical Modifications | Biological Implications |
|---|---|---|
| N2 | Alkyl, aryl, heteroaryl groups | Enhanced lipophilicity; altered pharmacokinetics |
| C3 | Spirocycles, alkyl chains | Improved target selectivity; reduced off-target effects |
| C5 | Benzylidene, hydrazone, imine | Dual/multi-target activities (e.g., PPARγ + PTP1B) |
The prototypical compound 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione (CAS: 1249944-84-0; freebase MW: 178.25 g/mol) exemplifies N2-substitution with an ethylamine side chain terminated by a methylamino group (-CH₂CH₂NHCH₃). This modification confers distinct physicochemical properties: (1) The basic tertiary amine facilitates salt formation (e.g., hydrochloride, CAS: 1354963-77-1), enhancing water solubility; (2) The flexible side chain mimics endogenous polyamines, enabling interactions with nucleic acids or enzymes [4] [10].
Thiazolidinedione pharmacology emerged in the 1980s with ciglitazone, the first PPARγ agonist for diabetes. Subsequent analogs (troglitazone, rosiglitazone, pioglitazone) featured C5 benzylidene substitutions with electron-rich para-substituents (e.g., pyridine, thiazole) optimizing PPARγ binding [3] [9]. However, classical TZDs were limited by PPARγ-mediated adverse effects (weight gain, edema).
This spurred exploration of non-PPARγ targets:
The shift toward N2-functionalization gained traction with discoveries that N-alkylation retains bioactivity while mitigating PPARγ-related toxicity. 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione represents this evolution, replacing traditional C5-aryl groups with a basic side chain at N2 [4] [10].
The 2-(methylamino)ethyl moiety (-CH₂CH₂NHCH₃) confers unique pharmacodynamic and pharmacokinetic advantages:
Table 2: Physicochemical Profile of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione Derivatives
| Property | Freebase (1249944-84-0) | Hydrochloride Salt (1354963-77-1) |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂O₂S | C₆H₁₅ClN₂O₂S |
| Molecular Weight | 178.25 g/mol | 214.72 g/mol |
| Key Structural Features | Aliphatic tertiary amine | Protonated amine (Cl⁻ counterion) |
| Calculated logP* | ~0.5 (moderate lipophilicity) | <0 (high hydrophilicity) |
| Ionization State (pH 7.4) | Partially protonated | Fully ionized |
*Estimated using fragment-based methods
This side chain also enables molecular hybridization: The terminal amine serves as a synthetic handle for conjugating additional pharmacophores (e.g., via amidation, reductive amination), generating dual-targeting agents. Recent examples include TZD-chalcone hybrids with enhanced anticancer activity [8] [9].
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7